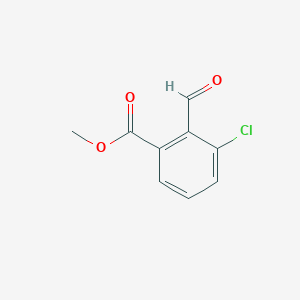

Methyl 3-chloro-2-formylbenzoate

Description

Methyl 3-chloro-2-formylbenzoate is a substituted benzoate ester featuring a chlorine atom at the 3-position and a formyl group at the 2-position of the aromatic ring. Its molecular formula is C₉H₇ClO₃, with a molecular weight of approximately 198.6 g/mol. The compound is commercially available through suppliers like EOS Med Chem, indicating its relevance in pharmaceutical or agrochemical research . The formyl group (-CHO) enhances its reactivity, making it a versatile intermediate for synthesizing derivatives via nucleophilic additions or condensations.

Properties

IUPAC Name |

methyl 3-chloro-2-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c1-13-9(12)6-3-2-4-8(10)7(6)5-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQBNOPRRNIKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-chloro-2-formylbenzoate can be synthesized through various methods. One common approach involves the esterification of 3-chloro-2-formylbenzoic acid with methanol in the presence of an acid catalyst. This reaction typically requires refluxing the reactants to achieve the desired ester product .

Industrial Production Methods: In an industrial setting, the synthesis of methyl 3-chloro-2-formylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistent production of the compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-2-formylbenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: 3-chloro-2-carboxybenzoic acid.

Reduction: Methyl 3-chloro-2-hydroxymethylbenzoate.

Substitution: Methyl 3-methoxy-2-formylbenzoate.

Scientific Research Applications

Chemical Properties and Reactivity

Methyl 3-chloro-2-formylbenzoate possesses both a chloro group and a formyl group, which contribute to its reactivity. The compound can undergo various chemical transformations:

- Oxidation : The formyl group can be oxidized to yield carboxylic acids.

- Reduction : It can be reduced to hydroxymethyl derivatives.

- Substitution : The chloro group allows for nucleophilic substitution reactions, enabling the formation of methoxy derivatives.

These reactions make it a versatile intermediate for synthesizing more complex organic molecules.

Organic Synthesis

Methyl 3-chloro-2-formylbenzoate serves as a critical building block in the synthesis of pharmaceuticals and agrochemicals. Its unique functional groups facilitate the construction of various derivatives that are essential in drug discovery and development.

| Reaction Type | Product | Conditions |

|---|---|---|

| Oxidation | 3-chloro-2-carboxybenzoic acid | Potassium permanganate in alkaline medium |

| Reduction | Methyl 3-chloro-2-hydroxymethylbenzoate | Sodium borohydride in methanol |

| Substitution | Methyl 3-methoxy-2-formylbenzoate | Sodium methoxide in methanol |

The biological activity of methyl 3-chloro-2-formylbenzoate has been explored for its potential therapeutic applications. Studies indicate that it may interact with various molecular targets within biological systems, influencing processes such as apoptosis and inflammation.

- Mechanism of Action : The formyl group can participate in nucleophilic addition reactions, while the chloro group enables nucleophilic substitution. This dual functionality allows for interactions with proteins and enzymes involved in disease pathways.

Medicinal Chemistry

Research has focused on the compound's potential as an intermediate in synthesizing drugs with anti-inflammatory and anticancer properties. For instance, derivatives of methyl 3-chloro-2-formylbenzoate have shown promise in inhibiting specific enzymes related to disease progression.

Case Study 1: Drug Development

A study investigated the synthesis of phenothiazine-based compounds derived from methyl 3-chloro-2-formylbenzoate. These compounds exhibited potent inhibitory activity against histone deacetylase 6 (HDAC6), suggesting potential applications in cancer therapy .

Case Study 2: Enzyme Inhibition

Another research effort focused on developing inhibitors for carbohydrate-hydrolyzing enzymes using derivatives of methyl 3-chloro-2-formylbenzoate. These inhibitors demonstrated effectiveness against α-amylase and α-glucosidase, indicating possible applications in managing type 2 diabetes mellitus .

Mechanism of Action

The mechanism of action of methyl 3-chloro-2-formylbenzoate involves its reactivity due to the presence of both the formyl and chloro groups. The formyl group can participate in nucleophilic addition reactions, while the chloro group can undergo nucleophilic substitution. These reactive sites make the compound versatile in organic synthesis, allowing it to interact with various molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-chloro-2-formylbenzoate with structurally related benzoate esters and methylated derivatives, emphasizing substituent effects on properties and applications.

Structural and Functional Group Comparisons

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Methyl 3-chloro-2-formylbenzoate | Cl, CHO at positions 3, 2 | C₉H₇ClO₃ | 198.6 | Chloro, formyl, ester |

| Methyl 3-cyano-6-chloro-2-fluorobenzoate | Cl, F, CN at 3,6,2 | C₉H₅ClFNO₂ | 227.6 | Cyano, chloro, fluoro, ester |

| Metsulfuron methyl ester (herbicide) | SO₂NHCONH-triazine, OMe | C₁₄H₁₅N₅O₆S | 381.36 | Sulfonylurea, triazine, ester |

| Methyl palmitate | C₁₅H₃₁COOCH₃ | C₁₇H₃₄O₂ | 270.45 | Long alkyl chain, ester |

Key Observations:

Reactivity: The formyl group in Methyl 3-chloro-2-formylbenzoate facilitates nucleophilic additions (e.g., forming imines or hydrazones), unlike the cyano or sulfonylurea groups in analogs . Metsulfuron methyl ester contains a sulfonylurea moiety, enabling herbicidal activity via acetolactate synthase inhibition .

Physical Properties: Electron-withdrawing groups (Cl, CHO) in Methyl 3-chloro-2-formylbenzoate increase polarity compared to methyl palmitate (nonpolar alkyl chain), likely resulting in higher melting points and lower solubility in nonpolar solvents . The fluorine atom in Methyl 3-cyano-6-chloro-2-fluorobenzoate enhances metabolic stability, a desirable trait in agrochemical intermediates .

Applications: Pharmaceutical Synthesis: Methyl 3-chloro-2-formylbenzoate’s reactivity makes it a precursor for drug candidates, as suggested by its availability through a medicinal chemistry vendor . Agrochemicals: Metsulfuron methyl ester and related sulfonylureas are widely used as herbicides , whereas Methyl 3-cyano-6-chloro-2-fluorobenzoate may serve as a building block for pesticides .

Research Findings and Data Tables

Table 2: Molecular Weight and Polarity Trends

| Compound | Molecular Weight (g/mol) | Polarity (Relative) |

|---|---|---|

| Methyl 3-chloro-2-formylbenzoate | 198.6 | High |

| Methyl palmitate | 270.45 | Low |

| Metsulfuron methyl ester | 381.36 | Moderate |

Biological Activity

Methyl 3-chloro-2-formylbenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of methyl 3-chloro-2-formylbenzoate is attributed to its ability to interact with various molecular targets within biological systems. The formyl group can undergo nucleophilic addition reactions, leading to the formation of intermediates that may interact with proteins, enzymes, and receptors involved in disease pathways. This interaction often results in modulation of cellular processes such as apoptosis, proliferation, and inflammation.

Biological Activities

Research has indicated that methyl 3-chloro-2-formylbenzoate exhibits several notable biological activities:

- Antifungal Activity : Studies have shown that this compound possesses antifungal properties, potentially inhibiting the growth of various fungal strains.

- Antihypertensive Effects : Preliminary investigations suggest that it may play a role in lowering blood pressure through vasodilation mechanisms.

- Anticancer Properties : Methyl 3-chloro-2-formylbenzoate has been explored for its potential anticancer effects, particularly against certain human cancer cell lines.

- Antiviral Activity : There is emerging evidence supporting its antiviral properties, although further studies are required to elucidate the specific mechanisms involved .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of methyl 3-chloro-2-formylbenzoate:

- Anticancer Study : A study conducted on human cancer cell lines demonstrated that methyl 3-chloro-2-formylbenzoate inhibited cell proliferation in a dose-dependent manner. The IC50 values varied among different cell lines, indicating selective cytotoxicity. The mechanism was linked to induction of apoptosis through activation of caspase pathways .

- Antifungal Activity : In vitro assays revealed that this compound effectively inhibited the growth of Candida species at concentrations lower than those required for many conventional antifungal agents. The mode of action was proposed to involve disruption of fungal cell membrane integrity .

- Antihypertensive Effects : Experimental models showed that administration of methyl 3-chloro-2-formylbenzoate resulted in significant reductions in systolic and diastolic blood pressure. The underlying mechanism was hypothesized to involve the modulation of nitric oxide pathways, leading to enhanced vasodilation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of methyl 3-chloro-2-formylbenzoate, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure/Functional Groups | Notable Properties |

|---|---|---|

| Methyl 2-formylbenzoate | Formyl group at position 2 | Known for its bioactive properties |

| Methyl 4-chloro-2-formylbenzoate | Chlorine substituent at position 4 | Exhibits different reactivity patterns |

| Methyl 3-bromo-2-formylbenzoate | Bromine substituent instead of chlorine | Similar reactivity but different halogen |

This table illustrates how variations in substituents influence the biological activity and reactivity profiles of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.